Product packaging for p-Coumaroylputrescine(Cat. No.:CAS No. 34136-53-3)

p-Coumaroylputrescine

Cat. No.: B108858
CAS No.: 34136-53-3
M. Wt: 234.29 g/mol
InChI Key: CJHDBEPXEKGBDW-VMPITWQZSA-N
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Description

Contextualization within Phenolamide and Hydroxycinnamic Acid Amide Research

p-Coumaroylputrescine belongs to a large and diverse class of plant-specialized secondary metabolites known as phenolamides, or alternatively, hydroxycinnamic acid amides (HCAAs). mdpi.comfrontiersin.orgresearchgate.net These compounds are formed through the conjugation of a phenolic acid, in this case, p-coumaric acid, with a polyamine, putrescine. mdpi.comnih.gov Hydroxycinnamic acids are a major class of phenolic compounds widely distributed in the plant kingdom, and their amide derivatives play specific and crucial roles. mdpi.com The biosynthesis of these amides is a key area of study, involving the activity of specific acyltransferases that catalyze the transfer of the hydroxycinnamoyl group from an activated donor, such as p-coumaroyl-CoA, to the amine acceptor. mdpi.com

The general structure of HCAAs, featuring a phenolic moiety and a polyamine backbone, imparts a wide range of chemical properties and biological functions. Research into this class of compounds is extensive, with studies focusing on their biosynthesis, chemical diversity, and physiological roles in plants.

Significance of this compound as a Specialized Plant Metabolite

This compound is recognized as a significant specialized plant metabolite due to its multifaceted roles in plant life. It is not a primary metabolite essential for basic survival but is synthesized in response to specific developmental cues and environmental challenges. frontiersin.orgnih.gov Its production and accumulation are often associated with plant defense mechanisms against both biotic and abiotic stressors. frontiersin.orgfrontiersin.org

For instance, increased levels of this compound have been observed in plants under attack from herbivores and pathogens. frontiersin.orgnih.gov In rice, the accumulation of this compound is a notable defense response against chewing insects and fungal pathogens. frontiersin.org This suggests a direct role in protecting the plant from damage. Furthermore, these compounds can act as structural components, cross-linking with cell wall polymers to fortify plant tissues against physical damage and pathogen invasion. mdpi.com The accumulation of this compound has also been linked to responses to abiotic stresses such as UV irradiation and nutrient starvation. frontiersin.org

The compound has been identified in a variety of plant species, including but not limited to Nicotiana tabacum (tobacco), Oryza sativa (rice), and Solanum tuberosum (potato), highlighting its widespread importance across the plant kingdom. mdpi.comnih.gov

Overview of Key Research Areas and Methodologies

Research on this compound is concentrated in several key areas. A primary focus is its biosynthesis and regulation, with scientists working to identify and characterize the enzymes and genes involved in its production. frontiersin.orgoup.com Understanding these pathways is crucial for manipulating the levels of these compounds in plants to enhance desirable traits like disease resistance.

Another significant area of research is its role in plant defense. Studies investigate how the accumulation of this compound contributes to resistance against various pests and diseases. frontiersin.orgresearchgate.net This often involves metabolomic profiling of plants under stress to correlate the levels of the compound with the plant's defense response.

The methodologies employed to study this compound are diverse and sophisticated. High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for the separation, identification, and quantification of this compound and related polyamines from plant tissues. oup.comscirp.org Often, HPLC is coupled with mass spectrometry (MS), such as in UHPLC-Orbitrap-MS/MS and UPLC-QQQ-MS/MS, to provide highly accurate mass data for the confident identification of unknown metabolites. oup.com These hyphenated techniques are invaluable for metabolic profiling and understanding the complex chemical landscape within plants. nih.gov

Genetic and molecular biology techniques are also essential. The use of mutant and transgenic plants allows researchers to investigate the function of specific genes involved in this compound biosynthesis and to observe the resulting phenotypic changes. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B108858 p-Coumaroylputrescine CAS No. 34136-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-1-2-10-15-13(17)8-5-11-3-6-12(16)7-4-11/h3-8,16H,1-2,9-10,14H2,(H,15,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHDBEPXEKGBDW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34136-53-3, 188257-45-6
Record name 2-Propenamide, N-(4-aminobutyl)-3-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-trans-p-Coumaroylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188257456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-TRANS-P-COUMAROYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPB80HY2O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of P Coumaroylputrescine

Precursor Metabolic Flux and Intermediates

The biosynthesis of p-coumaroylputrescine is a clear example of the intersection of primary and secondary metabolism in plants. It draws precursors from three major metabolic routes: the shikimate pathway, the phenylpropanoid pathway, and polyamine biosynthesis. The coordinated regulation of these pathways ensures the availability of the necessary building blocks for its synthesis, which is often induced in response to environmental cues such as herbivory and pathogen attack. nih.govfrontiersin.org

The Shikimate Pathway and Aromatic Amino Acid Precursors

The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the synthesis of aromatic amino acids. wikipedia.orgnih.gov This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P), into chorismate. wikipedia.orgnih.govfrontiersin.org Chorismate stands as a critical branch-point metabolite, funnelling carbon into the biosynthesis of tryptophan, tyrosine, and phenylalanine. wikipedia.orgnih.gov

For the synthesis of this compound, the key aromatic amino acid precursor is L-phenylalanine. The production of phenylalanine from chorismate involves a series of enzymatic reactions, marking the transition from primary to secondary metabolism. nih.gov The regulation of the shikimate pathway is tightly controlled, often through feedback inhibition by the aromatic amino acids themselves, ensuring a balanced supply of these essential compounds. frontiersin.orgmdpi.com

The Phenylpropanoid Pathway and Hydroxycinnamic Acid Biosynthesis

The phenylpropanoid pathway is a major route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignin (B12514952), and, crucially for this discussion, hydroxycinnamic acids. frontiersin.orgfrontiersin.org This pathway utilizes L-phenylalanine as its starting material. wikipedia.org The conversion of L-phenylalanine into p-coumaroyl-CoA, the activated form of p-coumaric acid, involves three key enzymatic steps.

The first committed step in the phenylpropanoid pathway is catalyzed by phenylalanine ammonia-lyase (PAL). wikipedia.org This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). wikipedia.orgdiva-portal.org PAL is a critical regulatory point, and its activity is often induced by various stimuli, including light, wounding, and pathogen attack, thereby controlling the metabolic flux into the phenylpropanoid pathway. wikipedia.orgnih.govresearchgate.net

Following the formation of trans-cinnamic acid, the next step is its hydroxylation at the para position of the phenyl ring. This reaction is catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. nih.govmdpi.comnih.gov The product of this reaction is p-coumaric acid (4-hydroxycinnamic acid). nih.govnih.gov C4H is a key enzyme that directs the metabolic flow towards the synthesis of p-coumaric acid and its derivatives. mdpi.com

The final step in the formation of the activated hydroxycinnamic acid is the conversion of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate-CoA ligase (4CL) in an ATP-dependent manner. researchgate.netwikipedia.orgmdpi.com 4CL enzymes often exist as multiple isoforms with varying substrate specificities, providing another layer of regulation in the phenylpropanoid pathway. nih.govfrontiersin.org The formation of p-coumaroyl-CoA is a crucial branch point, as this intermediate can be channeled into various biosynthetic pathways, including flavonoid, lignin, and phenolamide biosynthesis. mdpi.comfrontiersin.org

Polyamine Biosynthesis and Putrescine Derivation

The second major component of this compound is the diamine putrescine. Polyamines are small, ubiquitous nitrogenous compounds that play essential roles in various physiological processes in plants, including growth, development, and stress responses. nih.govnih.gov Putrescine is the simplest polyamine and serves as a precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine. nih.gov

In higher plants, putrescine is primarily synthesized via two main pathways: one starting from ornithine and the other from arginine. nih.gov The ornithine decarboxylase (ODC) pathway directly converts ornithine to putrescine. The arginine decarboxylase (ADC) pathway involves a series of enzymatic steps to convert arginine to putrescine. The availability of putrescine is a key determinant for the biosynthesis of this compound.

The final step in the formation of this compound is the conjugation of p-coumaroyl-CoA with putrescine. This reaction is catalyzed by a specific acyltransferase, putrescine hydroxycinnamoyl transferase (PHT), which belongs to the BAHD acyltransferase superfamily. nih.govfrontiersin.org This enzymatic step links the phenylpropanoid and polyamine biosynthetic pathways, resulting in the formation of this compound.

Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) Pathways

Putrescine, the diamine precursor to this compound, is synthesized in plants via two alternative pathways: the ornithine decarboxylase (ODC) pathway and the arginine decarboxylase (ADC) pathway. nih.govmdpi.com

The ODC pathway is a direct, single-step process where the enzyme ornithine decarboxylase (ODC, EC 4.1.1.17) catalyzes the decarboxylation of ornithine to produce putrescine and carbon dioxide. nih.govmdpi.commdpi.com This pathway is considered to play a significant role in cell division and actively growing tissues. psu.edu

The ADC pathway is a more complex, three-step route that starts with the amino acid arginine. mdpi.commdpi.com

First, arginine decarboxylase (ADC, EC 4.1.1.19) converts arginine to agmatine (B1664431). nih.govmdpi.com

Next, agmatine iminohydrolase (AIH, EC 3.5.3.12) hydrolyzes agmatine to N-carbamoylputrescine and ammonia. nih.govmdpi.com

Finally, N-carbamoylputrescine amidohydrolase (CPA, EC 3.5.1.53) hydrolyzes N-carbamoylputrescine to yield putrescine, ammonia, and carbon dioxide. nih.govmdpi.com

The ADC pathway is often associated with tissue maturation and responses to environmental stresses. psu.edu In many higher plants, the ADC pathway is considered the predominant route for putrescine biosynthesis. psu.edu The existence of these dual pathways suggests their different evolutionary origins, with the ADC pathway potentially originating from the cyanobacterial ancestor of chloroplasts and the ODC pathway from a common ancestor of plants and animals. mpg.de The relative contribution of each pathway to the total putrescine pool can vary depending on the plant species, tissue type, and developmental stage. nih.gov

Key Enzymes in Putrescine Biosynthesis
Regulation of Putrescine Levels and Homeostasis

The intracellular concentration of putrescine is tightly controlled through a balance of biosynthesis, catabolism, and conjugation. mpg.de This regulation is crucial as putrescine is not only a precursor for this compound but also for other polyamines like spermidine and spermine, and it is involved in a wide array of physiological processes. nih.govmdpi.com

Putrescine levels are known to increase in response to various biotic and abiotic stresses. For instance, in rice, the accumulation of this compound and feruloylputrescine (B104208) is observed following attacks by chewing and sucking herbivores. nih.gov Similarly, pathogen-associated molecular patterns (PAMPs), such as flg22, can trigger putrescine accumulation, primarily through the ADC2 isoform in Arabidopsis. mdpi.com Abiotic factors like chilling, salt, and dehydration also induce the expression of ADC genes, leading to higher putrescine levels. mdpi.compsu.edu

Transcriptional regulation is a key mechanism for controlling putrescine homeostasis. In Escherichia coli, the transcription factor PuuR acts as a negative regulator of the putrescine utilization (Puu) pathway, which degrades putrescine. nih.gov The binding of PuuR to the promoter regions of puu genes is diminished by putrescine, suggesting a feedback mechanism to control intracellular putrescine concentrations. nih.gov While this specific regulator is from E. coli, it illustrates the principle of transcriptional control in maintaining putrescine balance. In plants, the expression of both ADC and ODC genes is regulated by developmental cues and environmental conditions, ensuring that putrescine is available for essential functions, including the synthesis of hydroxycinnamic acid amides (HCAAs) like this compound during defense responses. psu.edunih.gov

Enzymology of this compound Synthesis

The final step in the biosynthesis of this compound involves the conjugation of putrescine with p-coumaroyl-CoA. This reaction is catalyzed by specific acyltransferase enzymes.

Putrescine N-Hydroxycinnamoyltransferase (PHT) Specificity and Mechanism

Putrescine N-hydroxycinnamoyltransferase (PHT), also known as hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (EC 2.3.1.138), is a key enzyme responsible for the synthesis of this compound. frontiersin.orgwikipedia.org This enzyme catalyzes the transfer of a hydroxycinnamoyl group, such as the p-coumaroyl group from p-coumaroyl-CoA, to the amine group of putrescine. mdpi.comfrontiersin.org

PHTs belong to the large BAHD family of acyltransferases, which are characterized by conserved sequence motifs and are prevalent in plant specialized metabolism. researchgate.netoup.com Studies in various plant species have identified PHT enzymes with specific roles in phenolamide biosynthesis. For example, in Nicotiana attenuata, an acyltransferase known as AT1 was identified as a hydroxycinnamoyl-coenzyme A:putrescine acyltransferase responsible for caffeoylputrescine (B580379) biosynthesis, demonstrating the enzyme's function in conjugating putrescine. oup.com In tomato (Solanum lycopersicum), a small family of four PHT genes has been characterized. These genes show complementarity in function and spatial expression, controlling the accumulation of various putrescine derivatives in different plant organs and in response to stimuli like pathogen attack. researchgate.net The functional characterization of these enzymes often involves expressing the recombinant protein and testing its activity with various acyl donors (like p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA) and the acyl acceptor putrescine. researchgate.net

Contribution of Agmatine Coumaroyl Transferase (ACT) to p-Coumaroyl Amide Formation

Agmatine coumaroyltransferase (ACT; EC 2.3.1.64) is another enzyme from the BAHD acyltransferase superfamily that plays a crucial role in the biosynthesis of HCAAs. nih.govwikipedia.org Its primary function is to catalyze the formation of p-coumaroylagmatine (B1236574) by transferring the p-coumaroyl group from p-coumaroyl-CoA to agmatine. frontiersin.orgnih.gov

While ACT is highly specific for agmatine as the acyl acceptor, some studies have shown it can exhibit lower activity towards putrescine. uniprot.org This suggests a potential, albeit minor, contribution of ACT to the formation of this compound, especially in tissues or species where both agmatine and putrescine are present. For instance, in Arabidopsis thaliana, the ACT enzyme prefers agmatine but can use putrescine as a substrate to a lesser extent. uniprot.org The catalytic efficiency and substrate preference of ACT can vary between plant species. In barley and wheat, ACT isozymes have been categorized into groups with differing affinities for agmatine, indicating that the enzyme's function is finely tuned within different cereals. nih.gov The high catalytic efficiency of certain barley ACT isozymes is linked to the high accumulation of HCAAs in that species. nih.gov

Biochemical Diversification and Substrate Promiscuity of Acyltransferases

The vast diversity of specialized metabolites in plants, including various forms of HCAAs, is largely due to the activity of large enzyme families like the BAHD acyltransferases. royalsocietypublishing.orgbiorxiv.org A key feature of these enzymes is their substrate promiscuity, meaning a single enzyme can often accept multiple, structurally related substrates (both acyl donors and acceptors). royalsocietypublishing.orgnih.gov

This promiscuity is a significant driver of biochemical diversification. For example, an acyltransferase might preferentially use p-coumaroyl-CoA as an acyl donor but can also utilize caffeoyl-CoA or feruloyl-CoA, leading to the production of different cinnamoyl amides. nih.gov Similarly, an enzyme might primarily acylate putrescine but also show some activity with other polyamines like agmatine or spermidine. nih.gov In rice, three novel genes were identified that mediate the conjugation of coumaroyl-CoA or feruloyl-CoA to both putrescine and agmatine. One of these enzymes could use both polyamines as substrates, highlighting the overlapping activity that contributes to the metabolic profile of the plant. nih.gov This functional redundancy and promiscuity provide metabolic flexibility, allowing plants to generate a diverse array of compounds in response to specific environmental pressures. nih.govnih.gov The evolution of these enzyme families often involves gene duplication followed by neo-functionalization or sub-functionalization, leading to the emergence of enzymes with novel specificities. royalsocietypublishing.orgbiorxiv.org

Molecular and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is regulated at the molecular and genetic level, primarily through the transcriptional control of the genes encoding the biosynthetic enzymes. The expression of these genes is influenced by developmental programs and various external stimuli, including biotic and abiotic stresses.

Phytohormones, particularly jasmonates (JA) and ethylene (B1197577) (ET), are key signaling molecules that regulate the accumulation of HCAAs. frontiersin.org For instance, JA treatment has been shown to induce the accumulation of p-coumaroylagmatine. frontiersin.org In rice, the wound-induced expression of a putrescine/agmatine N-hydroxycinnamoyltransferase gene was found to be largely independent of the jasmonoyl-L-isoleucine signaling pathway, suggesting that multiple regulatory pathways can control HCAA biosynthesis. nih.gov

Transcription factors are critical in mediating these regulatory signals. In Nicotiana attenuata, the transcription factor MYB8 controls the herbivore-induced accumulation of a wide range of phenolamides, including caffeoylputrescine and dicaffeoylspermidine. oup.com Silencing MYB8 leads to a significant reduction in these compounds, and subsequent research has identified the specific acyltransferase genes, such as AT1 (a putrescine acyltransferase), that are activated by MYB8. oup.com

The accumulation of this compound and related compounds is often localized to specific tissues and induced under specific conditions. In rice, these compounds accumulate in leaves in response to herbivore feeding and pathogen infection. frontiersin.orgnih.gov The genes responsible for their synthesis, such as putrescine hydroxycinnamoyl acyltransferases, are strongly induced upon attack, enhancing the plant's defense. nih.gov In tomato, the expression patterns of the four PHT genes differ across various organs and are strongly modulated by pathogen inoculation, indicating a complex regulatory network that fine-tunes the production of putrescine-derived phenolamides for specific biological functions. researchgate.net

Regulatory Factors in this compound Biosynthesis

Gene Identification and Characterization of this compound Biosynthetic Genes

The final and critical step in this compound biosynthesis is the acylation of putrescine with p-coumaroyl-CoA, a reaction catalyzed by hydroxycinnamoyl-CoA:putrescine N-hydroxycinnamoyltransferases (PHTs), which belong to the BAHD acyltransferase superfamily. nih.gov The identification and characterization of the genes encoding these enzymes in various plant species have been crucial to understanding the genetic basis of phenolamide production.

In rice (Oryza sativa), several genes involved in phenolamide biosynthesis have been identified. jipb.netnih.gov Notably, three novel genes were found to mediate the conjugation of coumaroyl-CoA or feruloyl-CoA to putrescine and agmatine. jipb.netnih.gov Two of these genes demonstrated high specificity for their polyamine substrates, encoding putrescine N-hydroxycinnamoyltransferase and agmatine N-hydroxycinnamoyltransferase, respectively. jipb.net A third gene was found to be a putrescine/agmatine N-hydroxycinnamoyltransferase, capable of utilizing both polyamines. jipb.net Furthermore, tandem-duplicated genes encoding putrescine hydroxycinnamoyl acyltransferases have been implicated in the accumulation of hydroxycinnamic acid amides (HCAAs) and resistance against the fungal pathogen Magnaporthe oryzae. nih.gov Genetic mapping in rice has identified multiple loci affecting the levels of various phenolamides, including this compound, in both leaves and seeds. nih.gov

In tomato (Solanum lycopersicum), a small family of four PHTs has been identified and functionally characterized. researchgate.net These enzymes control the accumulation of putrescine-derived phenolamides in the vegetative parts of the plant. researchgate.net The identification of two new PHT genes, Solyc06g074710 and Solyc11g066640, has provided a more complete picture of the control of phenolamide distribution in tomato. researchgate.net

Studies in Nicotiana attenuata have revealed that the AT1 enzyme, a hydroxycinnamoyl-CoA:putrescine acyltransferase, is responsible for the accumulation of both caffeoyl- and coumaroylputrescine during herbivory. plos.org Interestingly, this enzyme does not appear to be responsible for the production of feruloylputrescine, suggesting the involvement of other, as yet unidentified, MYB8-dependent enzymes. oup.com

Genetic modification studies have also shed light on the function of these biosynthetic genes. For instance, potato plants (Solanum tuberosum) genetically modified with the Arabidopsis thaliana gene AtACT, which encodes a p-coumaroyl-CoA:agmatine N4-p-coumaroyltransferase, showed an altered hydroxycinnamic acid amide profile, including the production of this compound. lcms.cz

The following table summarizes key genes identified in the biosynthesis of this compound and related phenolamides across different plant species.

Gene/EnzymePlant SpeciesFunctionReference
Putrescine N-hydroxycinnamoyltransferaseOryza sativaCatalyzes the conjugation of coumaroyl-CoA/feruloyl-CoA to putrescine. jipb.net
Agmatine N-hydroxycinnamoyltransferaseOryza sativaCatalyzes the conjugation of coumaroyl-CoA/feruloyl-CoA to agmatine. jipb.net
Putrescine/agmatine N-hydroxycinnamoyltransferaseOryza sativaCatalyzes the conjugation of coumaroyl-CoA/feruloyl-CoA to both putrescine and agmatine. jipb.net
OsPHTOryza sativaPutrescine hydroxycinnamoyl acyltransferase involved in HCAA accumulation. frontiersin.org
Solyc06g074710 and Solyc11g066640Solanum lycopersicumPutrescine hydroxycinnamoyltransferases controlling phenolamide distribution. researchgate.net
AT1Nicotiana attenuataHydroxycinnamoyl-CoA:putrescine acyltransferase responsible for caffeoyl- and coumaroylputrescine accumulation. plos.orgoup.com
AtACTArabidopsis thalianap-Coumaroyl-CoA:agmatine N4-p-coumaroyltransferase. lcms.cz

Transcriptional and Post-Translational Regulation of Acyltransferases

The biosynthesis of this compound is tightly regulated at both the transcriptional and post-translational levels, allowing plants to fine-tune its production in response to developmental and environmental stimuli.

Transcriptional Regulation:

The expression of acyltransferase genes is often induced by various stresses, such as herbivory and pathogen attack. nih.govnih.gov In rice, the transcripts of a putrescine/agmatine N-hydroxycinnamoyltransferase were strongly induced by wounding in young leaves. jipb.net This wound response was only partially dependent on the jasmonoyl-L-isoleucine signaling pathway, suggesting the involvement of other regulatory mechanisms. jipb.netnih.gov

Transcription factors play a pivotal role in regulating the expression of these biosynthetic genes. In Nicotiana attenuata, the transcription factor MYB8 controls the herbivory-induced accumulation of a wide range of phenolamides, including this compound, by activating the expression of novel hydroxycinnamoyl-CoA:polyamine transferases like AT1. plos.orgoup.com The activation of MYB8 itself is dependent on the jasmonic acid (JA) biosynthesis pathway. oup.com Similarly, in wheat, the WRKY transcription factor TaWRKY70 is involved in the accumulation of p-coumaroylagmatine and this compound in response to infection with Fusarium graminearum. semanticscholar.org In potato, the transcription factor StMYB8 positively regulates the expression of genes in the phenylpropanoid pathway, including a putrescine N-hydroxycinnamoyl transferase. semanticscholar.org

Phytohormone signaling pathways are also key regulators. In tomato, the accumulation of phenolamides in response to Pseudomonas syringae infection is dependent on ethylene but not salicylic (B10762653) acid. semanticscholar.org The ethylene and jasmonate pathways are also involved in phenolamide accumulation induced by necrotrophic fungi in Arabidopsis thaliana. semanticscholar.org

Post-Translational Regulation:

While transcriptional control is a major regulatory point, post-translational modifications of acyltransferases can also influence their activity and stability. The BAHD superfamily of acyltransferases, to which the this compound biosynthetic enzymes belong, is known to be subject to various forms of post-translational regulation. However, specific details regarding the post-translational regulation of putrescine hydroxycinnamoyltransferases are still an active area of research.

The following table provides an overview of the regulatory factors involved in this compound biosynthesis.

Regulatory FactorPlant SpeciesRoleReference
MYB8 (Transcription Factor)Nicotiana attenuataActivates the expression of hydroxycinnamoyl-CoA:polyamine transferases in response to herbivory. plos.orgoup.com
TaWRKY70 (Transcription Factor)WheatInvolved in the accumulation of p-coumaroylagmatine and this compound upon fungal infection. semanticscholar.org
StMYB8 (Transcription Factor)PotatoPositively regulates the expression of phenylpropanoid pathway genes, including putrescine N-hydroxycinnamoyl transferase. semanticscholar.org
Jasmonic Acid (Phytohormone)Nicotiana attenuata, Arabidopsis thalianaA key signaling molecule that mediates the induction of phenolamide biosynthesis in response to herbivory and pathogen attack. oup.comsemanticscholar.org
Ethylene (Phytohormone)Tomato, Arabidopsis thalianaA signaling molecule involved in the induction of phenolamide accumulation in response to pathogens. semanticscholar.org
Wounding/HerbivoryOryza sativa, Nicotiana attenuataInduces the transcription of acyltransferase genes. jipb.netplos.org
Pathogen InfectionOryza sativa, Wheat, TomatoTriggers the accumulation of this compound and related compounds. nih.govsemanticscholar.org

Interplay with Broader Metabolic Networks and Signaling Cascades

The biosynthesis of this compound is not an isolated pathway but is intricately linked with broader metabolic networks and signaling cascades within the plant.

The precursors for this compound synthesis are derived from two major metabolic pathways: the phenylpropanoid pathway, which provides p-coumaroyl-CoA, and the polyamine biosynthetic pathway, which produces putrescine. mdpi.com The allocation of p-coumaroyl-CoA is a critical metabolic branch point, as it is also a precursor for the biosynthesis of other important secondary metabolites like lignin and flavonoids. plos.org Silencing of a gene involved in lignin biosynthesis in Nicotiana attenuata led to a significant diversion of activated coumaric acid units into the production of coumaroyl-containing phenolamides, demonstrating the metabolic tension and crosstalk between these pathways. plos.org

The polyamine putrescine is also a key metabolite involved in various developmental processes and stress responses. mdpi.com Its levels are regulated by biosynthesis from arginine or ornithine. mdpi.com The availability of putrescine can therefore influence the rate of this compound synthesis.

Signaling cascades involving phytohormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene play a crucial role in coordinating the plant's defense responses, which often include the production of phenolamides. Putrescine itself has been shown to interact with these signaling pathways. For example, putrescine has been positively linked with the gene expression for abscisic acid (ABA) biosynthesis and the levels of indole (B1671886) acetic acid (IAA) and SA, while downregulating those of ethylene and gibberellin (GA) biosynthesis. mdpi.com Furthermore, putrescine is involved in the regulation of MAPK cascades, which are important signaling modules in plant defense. mdpi.com

Biological Activities Beyond Plant Systems

Research on Antioxidant and Anti-Inflammatory Effects

Phenolamides, the class of compounds to which p-coumaroylputrescine belongs, are recognized for their beneficial functions in the human body, including antioxidant and anti-inflammatory activities nih.govresearchgate.net. The p-coumaric acid component of these molecules is known to exert various beneficial effects on human health, including roles in inflammation and cardiovascular diseases nih.gov.

Specific research has identified derivatives of this compound as potent antioxidants. For instance, (E,E)-di-p-coumaroylputrescine demonstrated significant hydroxyl radical scavenging activity, with a reported half-maximal inhibitory concentration (IC50) of 120.55 µM in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While the broader class of avenanthramides (AVNs), which includes similar structures, has shown anti-inflammatory properties, specific studies detailing the anti-inflammatory mechanisms of this compound itself are limited in the available scientific literature nih.gov.

Studies on Enzyme Inhibition

The ability of this compound derivatives to inhibit certain enzymes has been a subject of scientific inquiry, focusing on enzymes relevant to metabolic processes and pigmentation.

Derivatives of this compound have been identified as highly effective inhibitors of the alpha-glucosidase enzyme. Specifically, di-p-Coumaroylputrescine is noted for its strong inhibitory activity. Research indicates that the presence of at least one p-coumaroyl moiety is a necessary structural feature for effective inhibition of this enzyme. However, specific IC50 values for this compound or di-p-coumaroylputrescine are not extensively detailed in the current body of research, which more broadly covers the inhibitory potential of related phenolic compounds mdpi.comnih.gov.

Table 1: Alpha-Glucosidase Inhibition by Related Phenolic Amides

CompoundIC50 Value (µM)Source Organism/Enzyme
N-p-trans-Coumaroyltyramine2.7α-glucosidase

This table includes data for a structurally related compound to provide context due to the absence of specific IC50 values for this compound in the reviewed literature.

Tyrosinase is a key enzyme in the biosynthesis of melanin. An extensive review of the literature indicates that while many p-coumaric acid derivatives and other phenolamides have been studied for their tyrosinase inhibitory effects, there is currently no available scientific data specifically documenting the tyrosinase inhibition activity of this compound. Research in this area has focused on related molecules, such as p-coumaric acid ethyl ester, which has been identified as a noncompetitive inhibitor of tyrosinase nih.govresearchgate.net.

Table 2: Tyrosinase Inhibition by Related Compounds

CompoundIC50 Value (µg/ml)Inhibition TypeSource Organism/Enzyme
p-Coumaric acid ethyl ester4.89NoncompetitiveMushroom tyrosinase

This table includes data for a structurally related compound to provide context, as no direct studies on the tyrosinase inhibition of this compound were found.

Metabolic Engineering and Biotechnological Applications

Strategies for Manipulating p-Coumaroylputrescine Production

Several key strategies have been developed to manipulate the biosynthesis of this compound and other hydroxycinnamic acid amides (HCAAs) in plants. These methods range from the direct overexpression of key enzymes to the sophisticated redirection of metabolic flows within the cell.

A primary strategy to increase the production of this compound is the overexpression of genes encoding the enzymes that catalyze its formation. The final step in its biosynthesis is the conjugation of p-coumaroyl-CoA with putrescine, a reaction catalyzed by putrescine hydroxycinnamoyltransferase (PHT). Overexpressing the genes for PHT or related acyltransferases can significantly increase the metabolic flux towards the desired compound.

Research in tomato (Solanum lycopersicum) has demonstrated the efficacy of this approach. Transgenic tomato plants engineered to overexpress a tyramine (B21549) N-hydroxycinnamoyltransferase (THT), an enzyme closely related to PHT, showed a significant increase in the constitutive levels of HCAAs. apsnet.org Leaves of the transgenic plants accumulated higher levels of coumaroyltyramine and feruloyltyramine compared to wild-type plants. apsnet.org This demonstrates that increasing the expression of a key transferase enzyme can successfully elevate the production of specific HCAAs. apsnet.org Similarly, in rice, overexpressing genes for other hydroxycinnamoyl transferases, such as agmatine (B1664431) hydroxycinnamoyl transferase (OsAHT2), led to a general accumulation of phenolamide metabolites. researchgate.net

However, the success of this strategy can be dependent on the specific metabolic context of the plant. In studies with Nicotiana tabacum cell cultures, it was found that the activity of PHT was not the rate-limiting step in the production of caffeoylputrescine (B580379), a related compound. Instead, the upstream enzymes phenylalanine ammonia-lyase (PAL) and ornithine decarboxylase (ODC) appeared to be more critical in high-producing cell lines. This highlights the importance of identifying and targeting the true rate-limiting steps in a biosynthetic pathway for effective metabolic engineering.

Table 1: Impact of THT Overexpression on HCAA Levels in Transgenic Tomato Leaves

This table summarizes the fold-change in the accumulation of specific hydroxycinnamic acid amides (HCAAs) in transgenic tomato plants overexpressing tyramine N-hydroxycinnamoyltransferase (THT) compared to wild-type (WT) plants, both with and without pathogen infection.

CompoundConditionFold Increase (Transgenic vs. WT)
Coumaroyltyramine (CT)Constitutive (no infection)~2.5x
Feruloyltyramine (FT)Constitutive (no infection)~3.0x
Coumaroyltyramine (CT)After P. syringae infection~3.5x
Feruloyltyramine (FT)After P. syringae infection~4.0x

Another method to stimulate the production of this compound is the external application of its precursors, particularly the polyamine putrescine. By supplying the plant with an abundance of this key substrate, the metabolic pathway can be pushed towards the synthesis of the final conjugated amide. This strategy is based on the principle that precursor availability can be a limiting factor in the biosynthesis of secondary metabolites.

Studies have shown that exogenous application of putrescine can enhance plant tolerance to various abiotic stresses, such as heat and salinity. mdpi.com This stress tolerance is often linked to the roles of polyamines and their derivatives in cellular protection. When applied externally, putrescine is taken up by the plant cells and can lead to an increase in the endogenous pool of polyamines. For instance, in rice cultivars under salt stress, the application of putrescine led to a significant increase in the concentration of conjugated and bound forms of spermidine (B129725), a downstream product of putrescine. semanticscholar.org This indicates that the exogenously supplied precursor is actively incorporated into the plant's metabolic pathways.

While direct quantification of increased this compound following exogenous putrescine application is an area of ongoing research, the observed increase in related conjugated polyamines strongly suggests that this method can effectively boost the substrate pool available for PHT enzymes, thereby potentially increasing this compound synthesis. semanticscholar.org This approach is particularly useful for transiently boosting the production of defense-related compounds during periods of high stress or pathogen pressure.

Understanding the regulation of a metabolic pathway is crucial for successful engineering. The use of plant mutants and specifically designed transgenic lines, such as those created using RNA interference (RNAi), is a cornerstone of pathway elucidation. By knocking out or silencing genes, researchers can observe the resulting changes in metabolite profiles and identify the function of specific genes.

A more advanced metabolic engineering strategy is "rational metabolic-flow switching." This technique aims to divert the flow of precursors from an existing, highly active metabolic pathway to a new, engineered pathway to produce a novel or desired compound. nih.govresearchgate.net This is particularly effective in plant cell culture systems that are already prolific producers of related metabolites.

This concept was successfully demonstrated using suspension-cultured cells of bamboo (Phyllostachys nigra), which are known to biosynthesize large amounts of HCAAs of putrescine, including this compound. nih.govresearchgate.net Researchers introduced and expressed a gene from barley (Hordeum vulgare) that encodes an agmatine coumaroyltransferase (ACT). This enzyme uses the same p-coumaroyl-CoA precursor as PHT but conjugates it to agmatine instead of putrescine. The result was a successful redirection of the metabolic flux. In the transgenic bamboo cells, the production of putrescine-derived HCAAs decreased substantially, while a new compound, p-coumaroylagmatine (B1236574), was efficiently produced, reaching a titer of approximately 360 mg/L. nih.gov This study provided a clear proof-of-concept for the utility of metabolic-flow switching in plant cell systems to generate high-value secondary metabolites. nih.gov

Potential for Crop Improvement and Sustainable Agriculture

The ability to manipulate this compound levels in plants has significant potential for enhancing crop resilience and promoting sustainable agricultural practices. By bolstering a plant's natural defense mechanisms, metabolic engineering can reduce the need for external chemical inputs.

This compound and other HCAAs are well-documented phytoalexins, which are antimicrobial compounds that accumulate in plants in response to pathogen attacks. Their accumulation is a key part of the plant's innate immune response, helping to inhibit the growth and spread of invading microbes. By engineering plants to produce higher levels of these compounds, either constitutively or upon infection, their intrinsic resistance to disease can be significantly enhanced.

Evidence for this comes from several studies where the HCAA pathway was manipulated. In transgenic tomato plants overexpressing the THT gene, the resulting higher accumulation of HCAAs was directly correlated with enhanced resistance to the bacterial pathogen Pseudomonas syringae. apsnet.org Similarly, in rice, transgenic plants overexpressing hydroxycinnamoyl transferase genes showed increased resistance to the devastating rice blast fungus, Magnaporthe oryzae. researchgate.net These findings confirm that HCAAs play a critical role in plant defense and that increasing their levels is a viable strategy for improving disease resistance in crops. apsnet.orgresearchgate.net Enhancing this natural defense mechanism can lead to more durable resistance and a reduction in the reliance on chemical fungicides, contributing to more sustainable agricultural systems.

Table 2: Effect of THT Overexpression on Disease Resistance in Tomato

This table shows the reduction in disease symptoms in transgenic tomato plants overexpressing tyramine N-hydroxycinnamoyltransferase (THT) following inoculation with Pseudomonas syringae, compared to wild-type (WT) plants.

Plant LineParameter AssessedOutcome
THT-OverexpressingBacterial growth (colony-forming units/cm²)Significantly lower bacterial populations compared to WT
THT-OverexpressingDisease symptoms (lesion development)Reduced symptom severity and delayed disease progression compared to WT

Improving Crop Tolerance to Environmental Stresses

Environmental challenges, including biotic factors like pathogens and herbivores, and abiotic factors such as drought, salinity, and extreme temperatures, represent significant constraints on agricultural productivity worldwide. nih.govfrontiersin.org Plants have evolved sophisticated defense mechanisms to counteract these stresses, often involving the production of a diverse array of secondary metabolites. researchgate.net Among these, this compound, a member of the hydroxycinnamic acid amide (HCAA) family, has emerged as a key player in plant defense and stress resilience. nih.govnih.gov This compound is synthesized through the conjugation of p-coumaric acid, derived from the phenylpropanoid pathway, and putrescine, a polyamine. mdpi.comnih.gov The accumulation of this compound and other HCAAs is a hallmark of the plant's induced defense response. frontiersin.orgresearchgate.net

Metabolic engineering offers a powerful strategy to enhance the innate stress tolerance of crops by augmenting the biosynthesis of protective compounds like this compound. bohrium.comresearchgate.netnih.gov By understanding and manipulating the genetic and biochemical pathways leading to its formation, it is possible to develop crops with heightened resistance to a spectrum of environmental adversities.

Role in Biotic Stress Tolerance

The accumulation of this compound is a well-documented response to pathogen infection and herbivory in numerous plant species. nih.govmdpi.com Its defensive functions are multifaceted. One primary mechanism is the reinforcement of plant cell walls. researchgate.net Upon pathogen attack, this compound and related HCAAs are transported to the cell wall where they are oxidatively cross-linked into the cell wall matrix. frontiersin.org This process fortifies the physical barrier, making it more difficult for fungal hyphae and other pathogens to penetrate host tissues. researchgate.net

Furthermore, HCAAs can exhibit direct antimicrobial properties, inhibiting the growth and development of invading pathogens. researchgate.netnih.gov Research has shown that the induction of genes encoding enzymes in the HCAA biosynthetic pathway, such as phenylalanine ammonia (B1221849) lyase and hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase, correlates with enhanced disease resistance in plants like tomato. researchgate.net For instance, studies in rice have demonstrated a significant accumulation of this compound and feruloylputrescine (B104208) in leaves following attacks by chewing and sucking herbivores, indicating a direct role in anti-herbivore defense. nih.govmdpi.com Similarly, Arabidopsis thaliana plants challenged with the necrotrophic fungus Alternaria brassicicola also show an accumulation of these phenolamides. nih.govmdpi.com

Role in Abiotic Stress Tolerance

Beyond its role in combating biotic threats, this compound contributes to tolerance against abiotic stressors. Its precursor, putrescine, is known to be involved in plant responses to drought, salinity, and heat stress. nih.govnih.gov HCAAs, including this compound, function as potent antioxidants. mdpi.comfrontiersin.org Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS) within plant cells, causing significant oxidative damage to membranes, proteins, and DNA. cas.czresearchgate.net As effective free radical scavengers, HCAAs can neutralize these harmful molecules, thereby limiting the oxidative burst and protecting cellular integrity. frontiersin.org This antioxidant activity helps maintain critical physiological processes like photosynthesis under stressful conditions. cas.cz Research in barley has shown that elevated temperatures and ozone levels induce the accumulation of agmatine-derived HCAAs, which mediate resistance to powdery mildew, highlighting the interplay between abiotic stress responses and biotic defense. frontiersin.org

The targeted upregulation of this compound biosynthesis through metabolic engineering presents a promising avenue for developing crops with broad-spectrum stress tolerance. By enhancing the production of this single compound, it may be possible to bolster multiple defense pathways, leading to more resilient and productive agricultural systems.

Research Findings on this compound and Related HCAAs in Stress Response

Plant SpeciesStressorKey Finding
Rice (Oryza sativa)Biotic: Chewing and sucking herbivoresStrong accumulation of this compound and feruloylputrescine in leaves upon herbivore attack, indicating a defensive role. nih.govmdpi.com
Arabidopsis thalianaBiotic: Alternaria brassicicola (Fungus)Accumulation of phenolamides (HCAAs) observed in rosette leaves in response to fungal challenge. nih.govmdpi.com
Tobacco (Nicotiana attenuata)Biotic: Herbivore attackDramatic increase in caffeoylputrescine (a related HCAA) in both local and systemic tissues after herbivory. nih.gov
Barley (Hordeum vulgare)Abiotic: Elevated temperature and O3 levelsIncreased accumulation of agmatine-derived HCAAs, which also conferred resistance to powdery mildew. frontiersin.org
Tomato (Solanum lycopersicum)Biotic: Pseudomonas syringae (Bacterium)Synthesis of p-coumaroyloctopamine and the novel p-coumaroylnoradrenaline was associated with resistance responses. researchgate.net
General Plant ResponseAbiotic: Various stressorsHCAAs act as effective free radical scavengers and antioxidants, limiting the oxidative burst induced by abiotic stress. frontiersin.org

Analytical Methodologies and Future Research Directions

Advanced Analytical Techniques for Identification and Quantification

Accurate identification and quantification of p-coumaroylputrescine in complex biological matrices are foundational to understanding its function. Modern analytical chemistry offers several powerful platforms to achieve this, each with distinct advantages in sensitivity, selectivity, and throughput.

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier technique for the analysis of this compound. This method provides high resolution and rapid separation of metabolites in complex mixtures. mdpi.com The UHPLC component utilizes columns with smaller particle sizes to achieve superior separation efficiency compared to conventional HPLC, allowing for better resolution of isomers and closely related compounds. mdpi.com

Following chromatographic separation, the compound is ionized and analyzed by a tandem mass spectrometer. This detector offers high sensitivity and specificity, enabling the detection of trace amounts of the target compound. mdpi.com The MS/MS capability allows for structural confirmation through fragmentation analysis. In this process, the parent ion corresponding to this compound is selected and fragmented, producing a characteristic pattern of daughter ions that serves as a structural fingerprint, ensuring accurate identification. This technique has been successfully employed to identify various this compound derivatives in plant tissues, such as tea flowers. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used and robust method for the analysis of phenolamides, including this compound. nih.govnih.gov This technique forms the basis of targeted metabolomics, a hypothesis-driven approach focused on the precise measurement of a predefined set of metabolites. thermofisher.comnih.gov In a targeted workflow, the LC-MS instrument is optimized to detect and quantify specific molecules of interest.

This approach offers high sensitivity and a wide dynamic range for accurate quantification. thermofisher.comlcms.cz By using stable isotope-labeled internal standards, targeted metabolomics can account for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. This methodology is crucial for verifying biomarkers and for studies requiring precise concentration data, such as tracking the accumulation of this compound in response to specific stimuli. thermofisher.com The development of a validated LC-MS method is essential for pharmacokinetic studies and for quantifying the compound in various biological samples. nih.gov

Untargeted or unsupervised metabolomics approaches aim to capture a broad snapshot of all measurable metabolites in a sample. Within this field, unsupervised MS/MS similarity metabolite profiling is an emerging strategy for identifying novel or unknown compounds, including new derivatives of this compound. This technique relies on clustering mass spectra based on their fragmentation patterns. nih.govnih.gov

Computational tools create molecular networks where molecules with similar MS/MS spectra are grouped together. nih.gov If a known compound, such as this compound, is present in the network, other structurally related but unidentified compounds can be tentatively annotated based on their spectral similarity. This approach is powerful for discovering new, naturally occurring phenolamides without prior knowledge of their existence. The use of concepts like spectral entropy can further refine similarity scoring and improve the accuracy of compound identification in these large datasets. nih.govyuanyue.lispringernature.com

Table 1: Comparison of Analytical Techniques for this compound Analysis

Technique Principle Advantages Applications
UHPLC-MS/MS High-resolution chromatographic separation followed by specific detection and fragmentation analysis. High sensitivity, high specificity, rapid analysis, structural confirmation. Identification and quantification in complex plant extracts, isomer differentiation. mdpi.comresearchgate.net
LC-MS & Targeted Metabolomics Chromatographic separation coupled with mass spectrometry, optimized for specific, predefined analytes. Excellent quantitative accuracy and reproducibility, high throughput for known compounds. thermofisher.comlcms.cz Precise quantification for physiological studies, biomarker validation, pharmacokinetic analysis. nih.govthermofisher.com
Unsupervised MS/MS Similarity Profiling Clustering of compounds based on the similarity of their MS/MS fragmentation patterns. Discovery of novel and unknown compounds, annotation of derivatives without standards. nih.gov Metabolome-wide studies, discovery of new phenolamides, pathway elucidation. nih.govnih.gov

In Vitro and In Vivo Characterization of Biosynthetic Enzymes

The biosynthesis of this compound is catalyzed by specific enzymes that conjugate p-coumaric acid (activated as p-coumaroyl-CoA) with putrescine. nih.govunits.it Understanding the function of these enzymes requires detailed characterization through both in vitro and in vivo approaches.

In vitro characterization typically involves expressing the candidate enzyme, often an acyltransferase, in a heterologous system like Escherichia coli or yeast. nih.govnih.gov The purified enzyme is then used in assays with supplied substrates (e.g., p-coumaroyl-CoA and putrescine) to confirm its activity and determine key kinetic parameters such as the Michaelis constant (K_M) and the catalytic rate (k_cat). These experiments provide direct evidence of the enzyme's function and substrate specificity. embopress.org

In vivo studies aim to confirm the enzyme's role within the living organism. embopress.org This can be achieved by genetically modifying the host plant or a model organism to either overexpress or suppress the gene encoding the putative biosynthetic enzyme. Subsequent analysis of the organism's metabolite profile using techniques like LC-MS can then demonstrate a corresponding increase or decrease in this compound levels, thereby validating the enzyme's physiological function. embopress.org Synthetic biology tools, such as CRISPR/Cas systems, can be employed to precisely modulate enzyme activity and study its impact on the metabolic pathway. nih.gov

Spatial and Temporal Distribution Profiling of this compound

The physiological role of this compound is closely linked to its location and timing of accumulation within the plant. Profiling its spatial and temporal distribution is therefore critical. Research indicates that the accumulation of phenolamides is often tissue-specific and can be induced by developmental cues or environmental stress. oup.com

To study its spatial distribution , different plant organs and tissues (e.g., roots, stems, leaves, flowers, seeds) are dissected and analyzed separately. For example, studies on maize have shown that related phenolamides are found in much higher concentrations in the pericarp layers of kernels compared to the aleurone layers. researchgate.net Advanced techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging can provide a visual map of the compound's distribution across a thin section of plant tissue, offering high-resolution spatial information. mdpi.com

Temporal distribution studies involve collecting samples at different time points during the plant's life cycle or following exposure to a specific stimulus (e.g., pathogen attack, wounding). By quantifying the concentration of this compound at each time point, researchers can establish a timeline of its accumulation, providing insights into its role in processes like development, defense, and stress response.

Comparative Studies with Related Phenolamides

This compound belongs to a large and diverse class of metabolites known as phenolamides or hydroxycinnamic acid amides (HCAAs). nih.govresearchgate.net Comparative studies with structurally related compounds are essential for elucidating structure-activity relationships and understanding the specific roles of different phenolamides.

These studies often compare amides formed from different hydroxycinnamic acids (e.g., p-coumaric, caffeic, or ferulic acid) or different polyamines (e.g., putrescine, spermidine (B129725), or agmatine). For instance, comparative analyses of antioxidant capacity have shown that the degree of hydroxylation on the phenolic ring can significantly impact scavenging activity, with caffeoyl derivatives often showing higher potency than p-coumaroyl derivatives. nih.gov Similarly, the specific polyamine backbone can influence the compound's biological activity and its distribution within the plant. researchgate.net By comparing the accumulation patterns and biological activities of this compound with compounds like feruloylputrescine (B104208) or di-p-coumaroylputrescine, researchers can gain a deeper understanding of the functional significance of these specific chemical modifications. units.it

Analysis of Mono-, Di-, and Tri-Acylated Putrescine Derivatives

The analysis of acylated putrescine derivatives presents a significant challenge due to their structural diversity and varying concentrations in complex plant matrices. A range of sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry, have been developed for their identification and quantification.

High-performance liquid chromatography (HPLC) is a cornerstone for the separation of these compounds. sigmaaldrich.comresearchgate.netsielc.com Pre-column derivatization is often employed to enhance the sensitivity and chromatographic behavior of these amines, using reagents such as benzoyl chloride, 3,5-dinitrobenzoyl chloride, or o-phthalaldehyde (B127526) (OPA) with N-acetyl-L-cysteine to yield fluorescent derivatives. sigmaaldrich.comresearchgate.netablesci.com Gas chromatography-mass spectrometry (GC-MS) has also been utilized, typically requiring derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) to increase the volatility of the analytes. semanticscholar.org

More advanced methods involve the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. acs.orgresearchgate.netresearchgate.net This combination, often referred to as UHPLC-HRMS, allows for the deep annotation of HCAAs in plant extracts without needing prior knowledge of their distribution. acs.orgresearchgate.net Tandem mass spectrometry (LC-MS/MS) is particularly powerful for structural elucidation and sensitive quantification by monitoring specific fragmentation patterns of mono-, di-, and tri-acylated derivatives. acs.orgnih.govd-nb.info For instance, characteristic fragmentation patterns include the neutral loss of the amine moiety and specific fragments derived from the hydroxycinnamic acid portion. acs.orgresearchgate.net

MethodologyPrincipleKey FeaturesTypical Application
HPLC with UV/Fluorescence DetectionSeparation based on polarity, with detection via UV absorbance or fluorescence after derivatization (e.g., with OPA).Quantitative; requires derivatization for sensitivity. sigmaaldrich.comresearchgate.netQuantification of known polyamines and their derivatives.
GC-MSSeparation of volatile derivatives by gas chromatography, followed by mass analysis.Requires derivatization (e.g., with PFPA); provides mass information for identification. semanticscholar.orgQuantitative determination of polyamines in biological samples.
UHPLC-HRMS (e.g., LC-TOF-MS)High-resolution separation coupled with high-accuracy mass measurement.Enables identification of unknown HCAAs and deep profiling of metabolites. acs.orgresearchgate.netresearchgate.netNon-targeted metabolomics and discovery of novel HCAAs.
LC-MS/MSChromatographic separation followed by mass selection of a precursor ion and fragmentation to produce product ions.Highly sensitive and specific; excellent for structural elucidation and targeted quantification. nih.govd-nb.infoProfiling of complex HCAA mixtures and relative quantification. nih.gov

Differential Roles of Feruloylputrescine and Caffeoylputrescine (B580379)

While often found together in plants, Feruloylputrescine and Caffeoylputrescine, which differ by a single methoxy (B1213986) group on the phenolic ring, can exhibit distinct biological roles. Their accumulation is frequently associated with plant defense responses.

Both compounds have been shown to accumulate significantly in plants following biotic stress. For example, in tomato leaves, both Caffeoylputrescine and Feruloylputrescine levels increase in response to infestation by the bacterium Pseudomonas syringae or the insect Tuta absoluta. biorxiv.org Similarly, rice leaves accumulate this compound and feruloylputrescine after attacks by chewing and sucking herbivores. nih.gov This co-accumulation suggests a cooperative role in general defense.

However, some studies point towards specialized functions. Research on Nicotiana tabacum stem explants suggested that the accumulation of Feruloylputrescine was correlated with cortical callus formation, while Caffeoylputrescine increase was linked to in vitro flower formation. oup.com Despite these correlations, subsequent experiments with inhibitors of their biosynthesis indicated that neither compound was essential for triggering this growth and differentiation, but rather their synthesis was likely a response to auxin and cytokinin in the media. oup.com

Recent findings have highlighted other specific bioactivities. Feruloylputrescine, identified in orange peel, has been shown to inhibit the production of trimethylamine (B31210) (TMA) by suppressing the cntA/B enzyme, suggesting a potential role in alleviating cardiovascular diseases. nih.gov Caffeoylputrescine is recognized for its diverse biological activities, including antioxidant, antidiabetic, antimicrobial, and anti-inflammatory properties. nih.gov It acts as a phytoalexin in pepper against fungal pathogens and may enhance analgesic and sedative properties in certain medicinal plants. nih.gov

CompoundShared RolesPotentially Differentiated/Specific Roles
Feruloylputrescine Accumulation in response to biotic stress (pathogens, herbivores). biorxiv.orgnih.gov Involvement in plant defense mechanisms.Correlated with callus formation in tobacco (though not causal). oup.com Inhibits trimethylamine (TMA) production, potential cardiovascular benefits. nih.gov
Caffeoylputrescine Correlated with floral bud formation in tobacco (though not causal). oup.com Acts as a phytoalexin. nih.gov Possesses antioxidant, antidiabetic, antimicrobial, and anti-inflammatory properties. nih.gov

Unidentified Mechanisms and Research Gaps

Despite progress in identifying the biosynthesis and accumulation patterns of this compound and related HCAAs, significant gaps remain in our understanding of their molecular mechanisms of action and regulatory networks.

Elucidating the Full Spectrum of Downstream Signaling Pathways

The signaling pathways initiated by the accumulation of this compound are largely uncharacterized. It is known that its precursor, putrescine, can influence plant defense signaling, partly overlapping with systemic acquired resistance (SAR) responses and affecting the levels of key defense hormones like salicylic (B10762653) acid (SA) and jasmonates (JA). nih.govnih.gov Putrescine itself can trigger local and systemic transcriptional reprogramming. nih.gov However, it is unclear how these effects are modified or specified by acylation with p-coumaric acid. Research is needed to identify the direct molecular targets or receptors of this compound and to map the subsequent signal transduction cascades that lead to downstream physiological responses, such as the activation of defense genes.

Comprehensive Understanding of Transcriptional and Post-Translational Regulation in Diverse Plant Species

The biosynthesis of this compound is catalyzed by putrescine hydroxycinnamoyltransferases (PHTs), which belong to the BAHD family of acyltransferases. mdpi.comwikipedia.org While several PHT genes have been identified in species like tomato and rice, knowledge of their regulation is incomplete. researchgate.netnih.gov In rice, the bZIP transcription factor APIP5 has been shown to directly bind to the promoter of a PHT gene to repress its transcription, acting as a negative regulator of immunity. researchgate.net In tomato, the expression of certain PHT genes is highly inducible by jasmonic acid, linking their regulation to established defense signaling pathways. biorxiv.org

However, a comprehensive picture across a wider range of plant species is lacking. Furthermore, research into the post-translational regulation of PHT enzymes (e.g., through phosphorylation, glycosylation, or protein-protein interactions) is a significant research gap. Understanding how the activity of these key biosynthetic enzymes is fine-tuned is crucial for a complete model of HCAA metabolism.

Interactions with Primary Metabolism and Other Secondary Metabolites

The biosynthesis of this compound inherently links primary and secondary metabolism. The putrescine moiety is derived from the amino acids arginine or ornithine, while the p-coumaroyl moiety originates from phenylalanine via the phenylpropanoid pathway. mdpi.comnih.gov The flux of metabolites through these pathways is critical for the production of this compound, especially under stress conditions where resources must be reallocated. While this connection is established, the regulatory mechanisms that govern the partitioning of precursors between HCAA biosynthesis and other essential metabolic pathways (e.g., lignin (B12514952), flavonoid, or protein synthesis) are not well understood. Additionally, the functional interplay between this compound and other classes of secondary defense metabolites, such as alkaloids, terpenoids, or glucosinolates, remains an open area for investigation.

Emerging Research Frontiers

The study of this compound is expanding beyond its role in plant defense, opening up new avenues of research with potential applications in agriculture and human health.

Biotechnological Applications: Engineering the biosynthesis of this compound and related HCAAs in crops could enhance resistance to pests and pathogens, potentially reducing the need for chemical pesticides. Understanding the regulatory networks controlling their production is a key step toward this goal.

Human Health and Nutraceuticals: HCAAs are increasingly recognized for their bioactivity and potential benefits to human health. nih.gov Compounds like di-p-Coumaroylputrescine have been identified as effective inhibitors of the alpha-glucosidase enzyme, suggesting potential for managing hyperglycemia. nih.govunits.it The antioxidant and anti-inflammatory properties of these compounds also warrant further investigation for their potential use as nutraceuticals or lead compounds in drug discovery. nih.gov

Natural Pesticides and Allelochemicals: The accumulation of HCAAs in response to herbivory suggests they may function as natural pesticides or antifeedants. nih.gov Purifying these compounds and evaluating their specific biological activities against various agricultural pests could lead to the development of novel, bio-based pest management strategies. nih.gov

Role in Plant Development and Abiotic Stress: While much of the focus has been on biotic stress, the role of this compound in plant development and response to abiotic stresses (e.g., drought, salinity, UV radiation) is an underexplored frontier. Given the central role of polyamines and phenylpropanoids in these processes, their conjugates are likely to be important mediators of plant adaptation to environmental challenges.

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic, systems-level understanding of this compound's role in plant biology can be achieved by integrating data from various "omics" fields. doaj.orgnih.govnih.gov This approach moves beyond studying single components to analyzing the entire biological system, revealing how different molecular layers interact. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the metabolic and regulatory networks that control the biosynthesis and function of this compound. mdpi.comresearchgate.net

Genomics provides the foundational blueprint, identifying the genes potentially involved in the this compound biosynthetic pathway, such as those encoding enzymes like agmatine (B1664431) coumaroyl transferase (ACT).

Transcriptomics , often using techniques like RNA-Seq, measures the expression levels of these genes under different conditions (e.g., pathogen attack or drought). nih.gov This can reveal which genes are upregulated to produce this compound in response to specific stimuli. nih.gov

Proteomics analyzes the abundance and post-translational modifications of the enzymes directly responsible for the synthesis, providing a more direct link between gene expression and metabolic function. nih.gov

Metabolomics directly measures the concentration of this compound and related metabolites, offering a snapshot of the biochemical state of the plant. qiagen.com This is crucial for correlating genetic and protein-level changes with the actual accumulation of the compound.

Integrating these datasets allows for the construction of detailed pathway maps and regulatory networks. nih.gov For instance, a study on elephant grass under phosphate (B84403) deficiency used a combined transcriptomic and metabolomic approach to identify significant upregulation of genes and metabolites in the phenylpropanoid and flavonoid pathways, which are closely related to phenolamide synthesis. nih.gov This type of integrated analysis can pinpoint key regulatory genes, such as transcription factors, that orchestrate the plant's response to stress, including the production of defense compounds like this compound. researchgate.net

Table 1: Application of Multi-Omics Technologies in this compound Research
Omics FieldTechnology/MethodInformation Gained for this compound Research
GenomicsWhole-Genome Sequencing, Genome-Wide Association Studies (GWAS)Identification of genes encoding biosynthetic enzymes (e.g., transferases) and regulatory proteins.
TranscriptomicsRNA-Sequencing (RNA-Seq), MicroarraysQuantification of gene expression changes in the biosynthetic pathway in response to stress or developmental cues.
ProteomicsMass Spectrometry (MS)-based proteomics (e.g., LC-MS/MS)Measurement of the abundance and modification state of key enzymes involved in converting precursors to this compound. nih.gov
MetabolomicsLiquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)Direct quantification of this compound, its precursors (putrescine, p-coumaroyl-CoA), and other related metabolites.

Application of Gene Editing Technologies (e.g., CRISPR/Cas)

Gene editing technologies, particularly the CRISPR/Cas9 system, offer a powerful tool for the functional analysis of genes involved in this compound biosynthesis and regulation. origene.comfrontiersin.org This RNA-guided nuclease system allows for precise, targeted modification of genomic DNA, enabling researchers to knock out, knock in, or modulate the expression of specific genes. youtube.comresearchgate.netyoutube.com

The primary application of CRISPR/Cas9 in this context is to validate the function of candidate genes identified through omics studies. nih.govnih.gov For example, if a specific acyltransferase gene is hypothesized to catalyze the final step in this compound synthesis, CRISPR/Cas9 can be used to create a knockout mutant for that gene. Subsequent metabolomic analysis of the mutant plant would be expected to show a significant reduction or complete absence of this compound, thus confirming the gene's function. This approach has been successfully used to modify related pathways, such as the lignin biosynthesis pathway in maize and poplar, by targeting key enzymes. exlibrisgroup.comnih.gov

Table 2: Potential Gene Targets for CRISPR/Cas9 Editing to Study this compound Biosynthesis
Potential Gene TargetCRISPR/Cas9 ApproachExpected OutcomeResearch Goal
Acyltransferase (e.g., ACT)Gene Knockout (NHEJ-mediated mutation)Ablation or significant reduction of this compound accumulation.Validate the primary enzyme responsible for synthesis.
Putrescine Biosynthesis Genes (e.g., ADC, ODC)Gene KnockoutReduced availability of the putrescine precursor, leading to decreased this compound levels.Investigate the role of precursor supply in regulating final product accumulation.
Phenylpropanoid Pathway Genes (e.g., PAL, C4H)Gene KnockoutReduced availability of the p-coumaroyl-CoA precursor, leading to decreased this compound levels.Determine the impact of precursor flux from the core phenylpropanoid pathway.
Regulatory Transcription FactorsCRISPRa (Activation) / CRISPRi (Interference)Increased or decreased expression of multiple pathway genes, altering this compound levels.Identify master regulators of the this compound stress response.

Exploration of this compound as a Biomarker for Plant Health and Stress Status

A biomarker is a measurable indicator of a biological state or condition. nih.gov In plants, biochemical markers can serve as early warning signals of stress, often appearing before visible symptoms like wilting or necrosis. nih.gov this compound, as a specialized metabolite produced in response to various environmental challenges, is a strong candidate for a plant stress biomarker. mdpi.comnih.gov

Research has shown that the accumulation of this compound and other hydroxycinnamic acid amides (HCAAs) is induced by both biotic and abiotic stresses. frontiersin.org These compounds are part of a plant's chemical defense system, and their presence can indicate that the plant is actively responding to a threat. nih.gov

A key study on maize seedlings subjected to salt stress identified this compound as one of a handful of metabolites with high potential to serve as a biomarker. frontiersin.org Using metabolomics, the researchers found that its levels changed significantly under stress, and it achieved an Area Under the Curve (AUC) value greater than 0.9 in a receiver operating characteristic (ROC) analysis, indicating excellent diagnostic ability for the stress condition. frontiersin.org The accumulation of putrescine, its precursor, is also a well-documented response to a wide range of stresses, further supporting the role of its derivatives as stress indicators. nih.gov

The development of this compound as a practical biomarker requires sensitive and rapid detection methods. While laboratory-based techniques like mass spectrometry are highly accurate, future research could focus on developing field-deployable sensors or simple colorimetric assays for its detection. Such tools would allow for the early detection of stress in agricultural settings, enabling timely intervention to prevent crop losses. researchgate.netnih.gov

Table 3: this compound Accumulation in Response to Plant Stress
Stress TypePlant Species (Example)Observed ResponseBiomarker Potential
Abiotic (Salt Stress)Maize (Zea mays)Significant accumulation; identified as a potential biomarker with high diagnostic value (AUC > 0.9). frontiersin.orgHigh potential for monitoring salinity tolerance and stress levels.
Biotic (Pathogen Infection)Barley (Hordeum vulgare)Accumulation of related phenolamides (e.g., p-coumaroylagmatine) upon infection. mdpi.comLikely serves as a general defense response indicator against pathogens.
Abiotic (Nutrient Deficiency)General Plant ResponseUpregulation of related metabolic pathways (phenylpropanoids) under nutrient stress. nih.govPotential for monitoring specific nutrient deficiencies that trigger defense metabolism.
Mechanical WoundingGeneral Plant ResponsePhenolamides are known to accumulate at sites of injury as part of the defense and repair process. nih.govIndicator of physical damage from pests, hail, or agricultural machinery.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying p-Coumaroylputrescine in plant extracts?

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) coupled with Collision-Induced Dissociation (CID) is the gold standard. For example, LTQ Orbitrap XL instruments in positive ESI mode enable precise differentiation of isotopic patterns and fragmentation pathways, as demonstrated in stable isotope-assisted metabolomics studies . Validation should include comparisons with synthetic standards and reproducibility tests across biological replicates.

Q. How does this compound biosynthesis vary across plant species or stress conditions?

Targeted metabolomics workflows are recommended. Design experiments to compare control vs. stress-induced samples (e.g., pathogen exposure, UV light). Use isotope labeling (e.g., 13^{13}C-phenylalanine) to trace precursor incorporation into this compound. Normalize data to tissue weight and internal controls (e.g., ribitol) to account for extraction variability .

Q. What are the primary challenges in isolating this compound from complex plant matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) improves selectivity. Optimize pH during extraction to exploit the compound’s amine and phenolic groups. Validate purity via NMR (e.g., 1^1H and HSQC spectra) and cross-check with public spectral libraries .

Advanced Research Questions

Q. How can contradictory findings about this compound’s ecological roles be resolved?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Replicate studies under standardized conditions (e.g., controlled light, soil pH).
  • Use multivariate analysis to disentangle confounding variables (e.g., co-occurring metabolites).
  • Perform meta-analyses of published data to identify trends or methodological biases .

Q. What experimental designs are optimal for studying this compound’s interaction with microbial communities?

Use PICOT frameworks to structure hypotheses:

  • P (Population): Rhizosphere microbiota; I (Intervention): this compound supplementation; C (Comparison): Untreated controls; O (Outcome): Microbial diversity shifts (16S rRNA sequencing); T (Time): 7–14 days post-treatment.
  • Include metabolomic profiling to correlate microbial changes with compound degradation products .

Q. How can researchers address low reproducibility in this compound bioactivity assays?

  • Standardize cell culture conditions (e.g., serum-free media to avoid amine interference).
  • Use orthogonal assays (e.g., enzymatic inhibition + transcriptional profiling) to confirm mechanisms.
  • Adopt open-science practices: Share raw LC-MS/MS data and analysis pipelines via repositories like MetaboLights .

Q. What computational tools are effective for predicting this compound’s metabolic pathways?

Combine genome-scale metabolic modeling (e.g., PlantSEED) with transcriptomic data to identify candidate genes (e.g., acyltransferases). Validate predictions via CRISPR knockouts and targeted metabolite profiling. Tools like MetExtract II automate isotopic pattern analysis for pathway flux quantification .

Methodological Best Practices

Q. How should researchers validate this compound’s structural identity in novel plant species?

  • Perform tandem MS/MS with CID and compare fragmentation patterns to authenticated standards.
  • Use 13^{13}C-labeling to confirm carbon skeleton integrity.
  • Cross-validate with 2D-NMR (e.g., HMBC for long-range coupling) .

Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

  • Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) for multi-test comparisons.
  • Use permutation testing to assess significance thresholds.
  • Include negative controls (e.g., solvent-only extracts) in every batch .

Q. How can researchers ensure ethical rigor in field studies involving this compound-rich endangered plants?

  • Obtain permits for genetic resource access (Nagoya Protocol compliance).
  • Collaborate with local institutions for equitable benefit-sharing.
  • Deposit voucher specimens in herbaria with digital identifiers (e.g., GBIF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.